REACTION_CXSMILES
|
[C:1]1(=O)[O:6][C:4](=[O:5])[C:3]2[CH2:7][CH2:8][CH2:9][CH2:10][C:2]1=2.O.O.O.C([O-])(=O)C.[Na+].O.[NH2:21][NH2:22]>C(O)(=O)C>[C:4]1(=[O:5])[C:3]2[CH2:7][CH2:8][CH2:9][CH2:10][C:2]=2[C:1](=[O:6])[NH:22][NH:21]1 |f:1.2.3.4.5,6.7|
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
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C1(C2=C(C(=O)O1)CCCC2)=O
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Name
|
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
9.58 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
500 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was heated
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Type
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TEMPERATURE
|
Details
|
under reflux overnight
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Duration
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8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water and diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried in vacio
|
Name
|
|
Type
|
product
|
Smiles
|
C1(NNC(C=2CCCCC12)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |